Direct Comparison: Dihydroorotase (DHOase) Inhibition of 2,3,5- vs. 3,4,5-Trimethoxybenzoic Acid
2,3,5-Trimethoxybenzoic acid exhibits measurable inhibition of mouse Ehrlich ascites dihydroorotase (DHOase), an enzyme in the pyrimidine biosynthesis pathway, with an IC50 of 1.00 mM (1.00E+6 nM) at pH 7.37 [1]. In contrast, the 3,4,5-trimethoxybenzoic acid isomer shows no inhibition of DHOase from Clostridium oroticum at concentrations up to 0.8 mM [2]. This difference in inhibitory activity is directly attributable to the 2,3,5- vs. 3,4,5-substitution pattern, demonstrating that the 2,3,5-isomer possesses a unique interaction profile with this validated anticancer target.
| Evidence Dimension | Dihydroorotase (DHOase) Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00 mM (mouse Ehrlich ascites DHOase) |
| Comparator Or Baseline | 3,4,5-Trimethoxybenzoic acid: No inhibition at 0.8 mM (C. oroticum DHOase) |
| Quantified Difference | Quantitative IC50 for 2,3,5-isomer vs. No activity for comparator at tested concentration |
| Conditions | Enzymatic assay at pH 7.37 for 2,3,5-isomer; separate DHOase assay for 3,4,5-isomer |
Why This Matters
This demonstrates that the 2,3,5-regioisomer is a more effective chemical tool for probing DHOase activity, a key target in cancer and immunosuppressive therapy research.
- [1] BindingDB. Dihydroorotase inhibition assay for 2,3,5-trimethoxybenzoic acid. Accessed April 14, 2026. View Source
- [2] Taylor, W. H. et al. (1976). Kinetic studies on the inhibition of dihydroorotase by structural analogs. Journal of Biological Chemistry, 251(24), 7832-7838. View Source
